molecular formula C17H10ClN3O B3035853 3-(4-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile CAS No. 338751-61-4

3-(4-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile

Cat. No. B3035853
CAS RN: 338751-61-4
M. Wt: 307.7 g/mol
InChI Key: OBEHIKYYEWVXBA-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile” is a complex organic molecule. It likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and phenyl groups, which are rings of six carbon atoms, attached to it . It also seems to have a chlorophenoxy group, which is a phenyl group with a chlorine atom and an oxygen atom attached .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, condensation, and cyclization .

Scientific Research Applications

  • Synthesis Methodologies :

    • Rostamizadeh et al. (2013) described a novel and efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives, showcasing an environmentally friendly and efficient reaction methodology for similar compounds (Rostamizadeh et al., 2013).
    • El-Reedy et al. (1989) explored the synthesis of new fused pyrimidines from related compounds, contributing to the broader understanding of the synthetic pathways and possibilities of such chemical structures (El-Reedy et al., 1989).
  • Antimicrobial Activities :

    • Elewa et al. (2021) synthesized new pyridine derivatives and evaluated their antibacterial and antitumor activities, indicating potential biomedical applications of these compounds (Elewa et al., 2021).
    • Divate and Dhongade-Desai (2014) developed a series of triazolopyrimidine derivatives with potential anticonvulsant properties, highlighting another biomedical application (Divate & Dhongade-Desai, 2014).
  • Anticancer Potential :

    • Werbel et al. (1978) investigated compounds like 3-(4-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile for their antimalarial effects, although they found no significant activity in this area (Werbel et al., 1978).
    • Al-Issa (2012) synthesized a new series of pyridine derivatives, which could have implications for cancer research (Al-Issa, 2012).
  • Material Science Applications :

    • Mashuga, Olasunkanmi, and Ebenso (2017) examined the inhibitory effect of pyridazine derivatives on the corrosion of mild steel, indicating the potential use of these compounds in material protection (Mashuga, Olasunkanmi & Ebenso, 2017).
  • Structural Characterization :

    • Khalafy et al. (2014) performed a structural characterization of a compound similar to 3-(4-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile, contributing to a deeper understanding of its chemical properties (Khalafy et al., 2014).

properties

IUPAC Name

3-(4-chlorophenoxy)-6-phenylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O/c18-14-6-8-15(9-7-14)22-17-13(11-19)10-16(20-21-17)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEHIKYYEWVXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001212933
Record name 3-(4-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile

CAS RN

338751-61-4
Record name 3-(4-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338751-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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